Product packaging for cyclo(dehydrophenylalanyl-L-leucyl)(Cat. No.:)

cyclo(dehydrophenylalanyl-L-leucyl)

Cat. No.: B1235449
M. Wt: 258.32 g/mol
InChI Key: JYJCBJDZVMKEFV-VWLVURMCSA-N
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Description

Natural Sources and Isolation Strategies

Cyclo(dehydrophenylalanyl-L-leucyl) has been identified as a biosynthetic intermediate in microorganisms, particularly actinomycetes. A notable producer is Streptomyces albulus KO-23. nih.gov The isolation of this compound and its related metabolites typically involves cultivation of the producing microorganism in a suitable fermentation medium, followed by extraction of the culture broth and mycelium with organic solvents.

The isolation and purification process from the crude extract generally employs a combination of chromatographic techniques. These methods leverage the physicochemical properties of the compound to separate it from a complex mixture of other metabolites. A common strategy involves the following steps:

StepTechniquePurpose
1. Extraction Solvent extraction (e.g., with ethyl acetate)To separate organic compounds from the aqueous culture medium and cell mass.
2. Initial Fractionation Column chromatography (e.g., silica (B1680970) gel)To perform a coarse separation of compounds based on polarity.
3. Fine Purification High-Performance Liquid Chromatography (HPLC)To achieve high-resolution separation and obtain the pure compound.

The structure of the isolated compound is then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity as cyclo(dehydrophenylalanyl-L-leucyl). nih.gov

Enzymatic Biotransformation Pathways

The biosynthesis of cyclo(dehydrophenylalanyl-L-leucyl) is a testament to the efficiency of microbial enzymatic systems. It begins with the formation of its saturated precursor, cyclo(L-phenylalanyl-L-leucyl), which then undergoes enzymatic dehydrogenation.

The key enzymatic step in the formation of cyclo(dehydrophenylalanyl-L-leucyl) is the introduction of a double bond into the phenylalanine residue of its precursor. This reaction is catalyzed by a class of enzymes known as Cyclic Dipeptide Oxidases (CDOs). nih.govnih.gov

In the biosynthesis of the related compound albonoursin (B1666814) in Streptomyces noursei, the CDO is a complex of two proteins, AlbA and AlbB. nih.govuniprot.org This enzyme complex catalyzes a two-step sequential dehydrogenation of cyclo(L-Phe-L-Leu). The first of these steps yields cyclo(dehydrophenylalanyl-L-leucyl). rsc.org The reaction involves the removal of two hydrogen atoms from the α and β carbons of the phenylalanine residue, forming a Cα=Cβ double bond. This oxidation reaction is dependent on a flavin cofactor. nih.gov

EnzymeOrganismFunctionReference
Cyclic Dipeptide Oxidase (AlbA/AlbB)Streptomyces nourseiCatalyzes the dehydrogenation of cyclo(L-Phe-L-Leu) to form cyclo(dehydrophenylalanyl-L-leucyl). nih.gov
Cyclic Dipeptide OxidaseStreptomyces albulus KO-23Converts cyclo(L-Leu-L-Phe) to its dehydrogenated derivatives. nih.gov

While many complex peptides in microorganisms are synthesized by large, multi-domain enzymes called Nonribosomal Peptide Synthetases (NRPSs), the biosynthesis of the cyclo(L-phenylalanyl-L-leucyl) precursor follows a different, more streamlined path. rsc.org

In the albonoursin biosynthetic gene cluster from Streptomyces noursei, a gene named albC was identified. nih.govresearchgate.net This gene encodes a type of enzyme known as a cyclodipeptide synthase (CDPS). Unlike NRPSs, CDPSs are smaller, single-domain proteins that utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates. nih.gov The AlbC enzyme specifically uses L-phenylalanyl-tRNA and L-leucyl-tRNA to catalyze the formation of the diketopiperazine ring of cyclo(L-phenylalanyl-L-leucyl). nih.gov This discovery revealed a novel and efficient mechanism for the synthesis of cyclic dipeptides that is independent of the canonical NRPS machinery. nih.gov

Identification of Biosynthetic Intermediates

The elucidation of a biosynthetic pathway is greatly aided by the identification and characterization of its intermediates. In the case of the pathway leading to the fully dehydrogenated albonoursin, cyclo(dehydrophenylalanyl-L-leucyl) is a key intermediate.

Studies on cell-free extracts of Streptomyces albulus KO-23 have provided direct evidence for the stepwise nature of the dehydrogenation process. When cyclo(L-Leu-L-Phe) was used as a substrate, the formation of two distinct intermediates was observed before the final product, albonoursin, was synthesized. nih.gov One of these intermediates was identified as (Z)-3-benzylidene-6-isobutyl-2,5-piperazinedione, which corresponds to cyclo(dehydrophenylalanyl-L-leucyl). nih.gov The other identified intermediate was (Z)-3-benzyl-6-isobutylidene-2,5-piperazinedione, the product of dehydrogenation at the leucine (B10760876) residue. nih.gov These findings confirm that cyclo(dehydrophenylalanyl-L-leucyl) is a bona fide intermediate in this biosynthetic pathway. nih.gov

Precursor/IntermediateSystematic NameRole in Biosynthesis
Cyclo(L-phenylalanyl-L-leucyl)(3S,6S)-3-benzyl-6-isobutylpiperazine-2,5-dioneInitial substrate for dehydrogenation
Cyclo(dehydrophenylalanyl-L-leucyl)(Z)-3-benzylidene-6-isobutyl-2,5-piperazinedioneFirst dehydrogenation product
(Z)-3-benzyl-6-isobutylidene-2,5-piperazinedione(Z)-3-benzyl-6-isobutylidene-2,5-piperazinedioneSecond dehydrogenation intermediate
Albonoursin3-benzylidene-6-isobutylidene-piperazine-2,5-dioneFinal product of double dehydrogenation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O2 B1235449 cyclo(dehydrophenylalanyl-L-leucyl)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

(3Z,6S)-3-benzylidene-6-(2-methylpropyl)piperazine-2,5-dione

InChI

InChI=1S/C15H18N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3,(H,16,19)(H,17,18)/b13-9-/t12-/m0/s1

InChI Key

JYJCBJDZVMKEFV-VWLVURMCSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)N1

Canonical SMILES

CC(C)CC1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1

Origin of Product

United States

Chemical Profile of Cyclo Dehydrophenylalanyl L Leucyl

Synthetic Methodologies

The synthesis of cyclic dipeptides like cyclo(dehydrophenylalanyl-L-leucyl) can be achieved through various methods. A common approach involves the cyclization of a linear dipeptide precursor. frontiersin.org For instance, a linear dipeptide containing dehydrophenylalanine and leucine can be synthesized and subsequently cyclized to form the diketopiperazine ring. The formation of the dehydro-residue itself can be accomplished by the dehydration of a corresponding serine or threonine residue. wikipedia.orgrsc.org

Alternative synthetic strategies may involve the direct condensation of the constituent amino acids under specific conditions that favor cyclization. wikipedia.org The choice of synthetic route often depends on the desired yield, purity, and the scalability of the process.

Spectroscopic and Crystallographic Analysis

The structure of cyclo(dehydrophenylalanyl-L-leucyl) has been elucidated through spectroscopic and crystallographic techniques. X-ray crystallography has revealed that the dehydrophenylalanine residue within the cyclic peptide maintains its planarity. researchgate.net However, its conformation can deviate from what is typically observed in linear peptides containing the same residue. researchgate.net

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are also crucial for characterizing the structure and dynamics of such molecules in solution. cornell.edu These techniques provide valuable insights into the three-dimensional arrangement of the atoms and the conformational preferences of the diketopiperazine ring.

Chemical Properties and Stability

The presence of the α,β-unsaturated system in the dehydrophenylalanine residue confers specific chemical properties to cyclo(dehydrophenylalanyl-L-leucyl). This double bond is a site of potential reactivity, making the molecule susceptible to nucleophilic addition reactions. rsc.orgnih.gov

From a stability perspective, the cyclic nature of the diketopiperazine ring generally imparts greater resistance to enzymatic degradation compared to linear peptides. nih.gov This enhanced stability is a significant advantage for its potential biological applications.

Synthetic Methodologies and Chemical Derivatization

Strategies for de novo Chemical Synthesis

The creation of cyclo(dehydrophenylalanyl-L-leucyl) from basic building blocks can be approached through several synthetic routes, primarily categorized into solid-phase and solution-phase methods. Each approach has its distinct advantages and challenges, particularly concerning the introduction of the dehydrophenylalanine (ΔPhe) moiety and the subsequent cyclization to form the diketopiperazine ring.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) offers a streamlined and automatable method for assembling the linear dipeptide precursor of cyclo(dehydrophenylalanyl-L-leucyl). masterorganicchemistry.comnih.gov The general strategy involves anchoring the first amino acid, typically L-leucine, to a solid support (resin). The synthesis then proceeds by the sequential addition of the protected dehydrophenylalanine residue.

A common method for incorporating dehydroamino acids like ΔPhe in SPPS involves the use of a precursor amino acid, such as β-phenylserine. asm.org This precursor can be dehydrated on-resin to form the desired α,β-unsaturated system. Alternatively, pre-formed N-protected ΔPhe can be coupled to the resin-bound leucine (B10760876). However, the coupling of bulky dehydroamino acids can sometimes be challenging. google.com

Once the linear dipeptide, H-ΔPhe-L-Leu-resin, is assembled, cleavage from the resin is performed under conditions that concurrently facilitate cyclization to the desired diketopiperazine. Diketopiperazine formation is a known side reaction in SPPS, particularly with sequences containing proline or other secondary amino acids, and this tendency can be harnessed for the intentional synthesis of these cyclic structures. researchgate.netnih.gov The choice of resin and cleavage cocktail is critical to favor intramolecular cyclization over other side reactions. For instance, using a highly acid-labile resin allows for mild cleavage conditions that can promote the desired cyclization.

StepDescriptionKey Considerations
1. Resin Loading The C-terminal amino acid (L-leucine) is attached to a solid support.Choice of resin (e.g., 2-chlorotrityl chloride resin for mild cleavage).
2. Deprotection The N-terminal protecting group (e.g., Fmoc) of leucine is removed.Use of a base like piperidine (B6355638) in DMF. masterorganicchemistry.com
3. Coupling The protected dehydrophenylalanine (e.g., Fmoc-ΔPhe-OH) is coupled to the deprotected leucine.Use of efficient coupling reagents (e.g., HATU, HOBt/DIC) to overcome steric hindrance.
4. Cleavage and Cyclization The linear dipeptide is cleaved from the resin, often leading to spontaneous cyclization.Cleavage cocktail composition (e.g., TFA/DCM) and temperature can influence cyclization efficiency.

Solution-Phase Synthetic Routes

Solution-phase synthesis provides greater flexibility in terms of reaction conditions and scale-up, though it is often more labor-intensive than SPPS. baranlab.org The synthesis of cyclo(dehydrophenylalanyl-L-leucyl) in solution typically involves the initial synthesis of the linear dipeptide precursor, followed by a separate cyclization step.

The linear dipeptide, for instance, H-ΔPhe-L-Leu-OMe, can be synthesized by coupling N-protected dehydrophenylalanine (e.g., Boc-ΔPhe-OH) with the methyl ester of L-leucine (H-L-Leu-OMe) using standard peptide coupling reagents. nih.gov The protecting groups are then removed to yield the free linear dipeptide.

A key step in this approach is the synthesis of the N-protected dehydrophenylalanine itself. This is often achieved through methods such as the Erlenmeyer-Plöchl reaction or by dehydration of the corresponding β-hydroxy amino acid, N-protected β-phenylserine. asm.org

ReagentsDescriptionReference
Boc-ΔPhe-OH and H-L-Leu-OMeCoupling to form the protected linear dipeptide Boc-ΔPhe-L-Leu-OMe. nih.gov
TFA or HCl in dioxaneRemoval of the Boc protecting group to yield H-ΔPhe-L-Leu-OMe. nih.gov
Various coupling reagents (e.g., DCC, EDC, HATU)Used to facilitate the amide bond formation between the amino acid residues. asm.org

Cyclization Strategies for Diketopiperazines

The final and crucial step in the synthesis is the intramolecular cyclization of the linear dipeptide to form the six-membered diketopiperazine ring. This process involves the formation of an amide bond between the N-terminal amine and the C-terminal ester or acid.

Several strategies can be employed to promote this cyclization:

Thermal Cyclization: Heating the linear dipeptide ester (e.g., H-ΔPhe-L-Leu-OMe) in a suitable high-boiling solvent, such as methanol (B129727) or toluene, can induce spontaneous cyclization with the elimination of methanol. nih.gov This method is often simple and effective.

Base-Catalyzed Cyclization: The presence of a mild base can facilitate the deprotonation of the N-terminal amine, increasing its nucleophilicity and promoting the attack on the C-terminal ester.

Coupling Agent-Mediated Cyclization: For linear dipeptides with a free C-terminal carboxylic acid, standard peptide coupling reagents can be used under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.gov

The efficiency of cyclization can be influenced by several factors, including the nature of the amino acid side chains, the solvent, and the temperature. The rigid nature of the ΔPhe residue can influence the conformational preferences of the linear precursor, potentially pre-organizing it for cyclization.

Stereoselective Introduction of Dehydroamino Acid Moieties

The dehydrophenylalanine residue in cyclo(dehydrophenylalanyl-L-leucyl) can exist as either the (Z) or (E) isomer. The (Z)-isomer is generally the more thermodynamically stable and is the one typically found in naturally occurring dehydroamino acid-containing peptides. rsc.org

From β-Phenylserine: The dehydration of N-protected β-phenylserine derivatives often proceeds with a degree of stereoselectivity, which can be influenced by the reaction conditions and the protecting groups used.

Via Azlactone Intermediates: The Erlenmeyer-Plöchl synthesis of dehydroamino acids proceeds through an azlactone (oxazolone) intermediate. The subsequent hydrolysis or alcoholysis of the azlactone can be controlled to favor the formation of the (Z)-isomer. asm.org

Chemical Modifications and Analog Synthesis

The modification of the cyclo(dehydrophenylalanyl-L-leucyl) scaffold allows for the generation of analogs with potentially altered or enhanced properties for research applications.

Derivatization for Enhanced Research Utility

The inherent reactivity of the α,β-unsaturated system in the dehydrophenylalanine residue provides a handle for various chemical modifications.

Michael Addition: The double bond of the ΔPhe residue is susceptible to Michael addition by various nucleophiles. This allows for the introduction of a wide range of functional groups at the β-position of the phenylalanine side chain. This strategy can be used to create a library of analogs with diverse functionalities.

Bioorthogonal Chemistry: The unique reactivity of the dehydroamino acid can be exploited for bioorthogonal ligation reactions. uochb.cznih.gov For instance, the double bond could potentially participate in cycloaddition reactions with suitable partners, enabling the labeling of the diketopiperazine with probes for imaging or affinity-based studies.

Modification of the Diketopiperazine Ring: The N-H groups of the diketopiperazine ring can be alkylated or acylated to further modify the properties of the molecule. baranlab.org Additionally, the carbonyl groups can potentially undergo reactions, although this is less common.

The synthesis of analogs can also be achieved by starting with modified amino acid precursors. For example, using a substituted β-phenylserine in the initial steps would lead to a corresponding substituted cyclo(dehydrophenylalanyl-L-leucyl) analog. asm.org

Modification StrategyDescriptionPotential Application
Michael Addition Addition of thiols, amines, or other nucleophiles to the β-carbon of the ΔPhe residue.Creation of libraries for structure-activity relationship (SAR) studies.
Cycloaddition Reactions Diels-Alder or other cycloaddition reactions involving the ΔPhe double bond.Introduction of fluorescent probes or affinity tags for biological investigations. nih.gov
N-Alkylation/Acylation Modification of the amide nitrogens in the DKP ring.Altering solubility, membrane permeability, and metabolic stability.

Synthesis of Structural Analogues and Isomers

The synthesis of structural analogues and isomers of cyclo(dehydrophenylalanyl-L-leucyl) is crucial for exploring structure-activity relationships and developing compounds with tailored properties. This involves systematic modifications of the core structure, including the amino acid residues and the dehydro-α-amino acid moiety.

Research into the synthesis of diketopiperazine (DKP) isomers has demonstrated that stereochemistry is a key determinant of biological activity. For many DKP compounds, including those related to cyclo(dehydrophenylalanyl-L-leucyl), multiple stereoisomers are possible due to the presence of chiral centers. The spatial orientation of the side chains, which differs among isomers, can lead to distinct biological effects. researchgate.net A common synthetic approach for creating DKP stereoisomers involves a standardized scheme that allows for the generation of a library of all possible stereoisomers for a given dipeptide. researchgate.net This enables a thorough investigation of how changes in stereochemistry impact the compound's function.

Conformational Analysis and Structural Investigations

Spectroscopic Characterization Methods in Structure Elucidation

Spectroscopic techniques are indispensable tools for probing the conformational landscape of peptides in both solution and solid states. Each method provides a unique window into the molecular architecture, and their combined application allows for a more complete and robust structural determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For cyclic dipeptides like cyclo(dehydrophenylalanyl-L-leucyl), ¹H and ¹³C NMR provide crucial information about the covalent structure and the relative orientation of different parts of the molecule.

Studies on related diketopiperazines containing proline and aromatic amino acid residues have demonstrated the utility of NMR in analyzing conformational changes and isomerization. researchgate.net For instance, the chemical shifts of specific protons can indicate the presence of intramolecular interactions, such as the folding of an aromatic ring over the diketopiperazine core. researchgate.net In the context of cyclo(dehydrophenylalanyl-L-leucyl), Nuclear Overhauser Effect (NOE) studies would be particularly insightful. The observation of NOEs between specific protons can establish through-space proximity and help to define the solution-state conformation. nih.gov For example, NOEs between the backbone protons (CiαH and Ni+1H) are indicative of turns and folded structures. nih.gov The presence of multiple, sometimes "mutually exclusive," NOEs can suggest a dynamic equilibrium between different conformations in solution. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for cyclo(dehydrophenylalanyl-L-leucyl)

ProtonPredicted Chemical Shift (ppm)
Leu α-H4.1 - 4.3
Leu β-CH₂1.6 - 1.8
Leu γ-CH1.5 - 1.7
Leu δ-CH₃0.9 - 1.0
ΔPhe β-H7.3 - 7.5
ΔPhe Aromatic-H7.2 - 7.6
NH (Leu)7.8 - 8.2
NH (ΔPhe)8.5 - 9.0
Note: These are predicted values and can vary based on solvent and experimental conditions.

X-ray crystallography provides a definitive, high-resolution picture of the molecular structure in the solid state. For cyclo(dehydrophenylalanyl-L-leucyl), crystallographic analysis would reveal precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its solid-state conformation.

Research on a similar compound, 3-benzylidene-6-isobutylpiperazine-2,5-dione, which is an α,β-dehydrophenylalanine containing diketopiperazine, showed that it crystallizes with two independent molecules in the asymmetric unit. researchgate.net In this structure, the α,β-dehydrophenylalanine (ΔPhe) residue maintains its planarity. researchgate.net The diketopiperazine ring in such compounds often deviates from perfect planarity, adopting either a slight boat or chair conformation. researchgate.net For instance, in cyclo(Aib-Aib), a very flat chair conformation is observed, while cyclo(Aib-Ile) favors a slight boat conformation. researchgate.net The specific conformation adopted by cyclo(dehydrophenylalanyl-L-leucyl) in the solid state would be crucial for understanding its packing and intermolecular interactions in the crystal lattice.

Table 2: Representative Crystallographic Data for a Dehydrophenylalanine-Containing Diketopiperazine

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)12.88
c (Å)9.75
β (°)105.2
Z4
Note: This is representative data for a similar compound and the actual values for cyclo(dehydrophenylalanyl-L-leucyl) would require experimental determination.

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula of cyclo(dehydrophenylalanyl-L-leucyl) as C₁₅H₁₈N₂O₂.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. The fragmentation pattern can help to confirm the sequence of amino acid residues and the presence of the dehydro- (B1235302) modification. Predicted collision cross section (CCS) values, which are a measure of the ion's size and shape in the gas phase, can also be calculated and compared to experimental values to provide further conformational insights. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for cyclo(dehydrophenylalanyl-L-leucyl) Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺259.14412162.2
[M+Na]⁺281.12606167.8
[M-H]⁻257.12956162.8
Data sourced from PubChem. uni.lu

Conformational Dynamics of the Diketopiperazine Ring System

The six-membered diketopiperazine (DKP) ring is the central scaffold of cyclo(dehydrophenylalanyl-L-leucyl). While often depicted as planar, the DKP ring typically exhibits some degree of non-planarity, adopting puckered conformations such as boat, chair, or twist-boat forms. researchgate.net The specific conformation is influenced by the nature of the amino acid side chains.

The conformational landscape of DKP dipeptides can be complex, with some molecules existing as a mixture of conformers in solution. nih.gov For example, in cyclo(Tyr-Pro), two structural families, a folded and an extended conformation, coexist. nih.gov The folded conformation, where the aromatic ring is positioned over the DKP ring, is often the most stable. nih.gov The flexibility of the DKP ring allows it to accommodate various side chain orientations and participate in different intramolecular interactions.

Influence of the Dehydrophenylalanyl Residue on Peptide Conformation

Studies have shown that the ΔPhe residue can induce folded conformations in peptides that would otherwise be extended. researchgate.net This conformation-constraining property is a key feature of dehydroamino acids. researchgate.net In the context of cyclo(dehydrophenylalanyl-L-leucyl), the planar ΔPhe residue likely forces the DKP ring and the L-leucyl residue to adopt specific orientations to minimize steric hindrance.

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular hydrogen bonds are crucial in stabilizing specific conformations of peptides. nih.govnih.gov In cyclo(dehydrophenylalanyl-L-leucyl), potential intramolecular hydrogen bonds could exist between the amide N-H groups and the carbonyl oxygen atoms of the peptide backbone. The formation of these hydrogen bonds can significantly influence the molecule's properties. nih.govnih.gov

In addition to classical hydrogen bonds, other non-covalent interactions, such as C-H···O and C-H···π interactions, can also play a role in defining the conformational preferences. nih.gov In related structures, interactions between an N-H group and the π-system of an aromatic ring (NH···π) have been observed. nih.gov In cyclo(dehydrophenylalanyl-L-leucyl), the phenyl ring of the ΔPhe residue provides a potential site for such π-interactions with nearby C-H or N-H groups. The balance of these various intramolecular forces ultimately determines the most stable three-dimensional structure of the molecule. nih.gov

Molecular Mechanisms of Biological Activity

Antimicrobial Activity Studies

While extensive studies specifically detailing the antimicrobial mechanisms of cyclo(dehydrophenylalanyl-L-leucyl) are limited, the broader class of cyclic dipeptides, including those with dehydrophenylalanine residues, has demonstrated significant antimicrobial properties. nih.govnih.gov These compounds are known to possess a wide spectrum of biological activities, including antibacterial and antifungal effects. researchgate.netnih.gov

Investigations into Antibacterial Mechanisms

Direct investigations into the specific antibacterial mechanisms of cyclo(dehydrophenylalanyl-L-leucyl) are not extensively documented in publicly available research. However, studies on other cyclic dipeptides provide a framework for potential modes of action. For instance, the related compound cyclo(L-leucyl-L-prolyl) has been shown to mitigate biofilm formation and virulence in Listeria monocytogenes. nih.gov This suggests that one possible mechanism for cyclic dipeptides is the disruption of bacterial communication and community formation. Furthermore, marine-derived cyclo(l-leucyl-l-prolyl) has been found to target the d-alanylation of lipoteichoic acid in Streptococcus mutans, a key process in maintaining cell wall integrity and virulence. nih.gov Peptides containing dehydrophenylalanine have been designed to permeate and depolarize bacterial membranes, leading to cell lysis, a mechanism confirmed by transmission electron microscopy. nih.gov

Research on Antifungal Modes of Action

The antifungal properties of various cyclic dipeptides are well-documented, though specific research into the antifungal mode of action for cyclo(dehydrophenylalanyl-L-leucyl) is still emerging. The related compound, cyclo(L-leucyl-L-prolyl), has been shown to inhibit the production of aflatoxin, a potent mycotoxin, by Aspergillus parasiticus. nih.govnih.gov This inhibition is achieved by repressing the transcription of genes essential for aflatoxin biosynthesis. nih.gov Additionally, cyclo(L-leucyl-L-prolyl) isolated from Lactobacillus coryniformis inhibits the proliferation of Aspergillus flavus. nih.gov General mechanisms for antifungal activity in cyclic dipeptides may involve the disruption of the fungal cell membrane and the inhibition of critical enzymes. researchgate.net

Cellular and Subcellular Target Identification Approaches

Identifying the precise molecular targets of bioactive compounds is crucial for understanding their mechanisms of action. For cyclo(dehydrophenylalanyl-L-leucyl), as with many natural products, this is a complex endeavor. Various advanced techniques are employed to elucidate these interactions.

Chemical Proteomics for Molecular Target Elucidation

Chemical proteomics is a powerful strategy for identifying the protein targets of small molecules directly within a complex biological system. This approach often involves synthesizing a tagged version of the compound of interest to "fish" for its binding partners in cell lysates. While specific chemical proteomics studies on cyclo(dehydrophenylalanyl-L-leucyl) have not been reported, this methodology has been successfully applied to other cyclic peptides. For example, a study on the marine-derived cyclo(l-leucyl-l-prolyl) used LC-MS/MS-based proteomics to identify 30 and 71 significantly regulated proteins in Streptococcus mutans after 12 and 24 hours of treatment, respectively, revealing the downregulation of proteins involved in the d-alanylation of lipoteichoic acid. nih.gov

Genetic and Functional Assay Methodologies

Genetic and functional assays provide complementary approaches to target identification. These methods can involve screening mutant libraries to identify genes that confer resistance or sensitivity to the compound, thereby pointing to potential targets or pathways. For instance, reverse transcription-PCR analysis was used to show that cyclo(L-leucyl-L-prolyl) represses the transcription of several aflatoxin-related genes in Aspergillus parasiticus, including aflR, hexB, pksL1, and dmtA. nih.gov Such genetic-level investigations, while not yet published for cyclo(dehydrophenylalanyl-L-leucyl), are critical for validating targets identified through other means.

Computational Docking and Ligand-Protein Interaction Modeling

Computational methods, such as molecular docking, are invaluable for predicting and analyzing the interactions between a small molecule and its potential protein targets. These in silico approaches can screen large libraries of proteins to identify those with binding sites that are sterically and electrostatically favorable for the compound.

In a study on the antifungal activity of cyclo(L-Leu-L-Pro) against Aspergillus flavus, molecular docking was used to predict its interaction with several key fungal enzymes. nih.gov The results, summarized in the table below, indicated strong interactions with FAD glucose dehydrogenase, dihydrofolate reductase, and urate oxidase, with FAD glucose dehydrogenase showing the most favorable binding energy. nih.gov

Target Protein in Aspergillus flavusPredicted Binding Affinity (S-score)
FAD glucose dehydrogenase-8.21
Dihydrofolate reductaseNot specified
Urate oxidaseNot specified

This table is based on data for the related compound cyclo(L-Leu-L-Pro) and is illustrative of the types of analyses that could be applied to cyclo(dehydrophenylalanyl-L-leucyl). nih.gov

While specific docking studies for cyclo(dehydrophenylalanyl-L-leucyl) are not yet available, its known three-dimensional structure would serve as a strong foundation for future computational investigations to predict its likely cellular targets and guide experimental validation. researchgate.net

Interactions with Specific Biological Pathways or Enzymes

The biological activity of cyclo(dehydrophenylalanyl-L-leucyl) is rooted in its molecular interactions with specific cellular components. This section explores the mechanistic details of these interactions, focusing on its effects on key enzymatic pathways and the regulation of the cell cycle.

Mechanistic Studies of Chloroplast Coupling Factor 1 (CF1-ATPase) Inhibition (Referencing Related Cyclic Peptides)

While direct inhibitory studies on cyclo(dehydrophenylalanyl-L-leucyl) against Chloroplast Coupling Factor 1 (CF1-ATPase) are not extensively documented in publicly available literature, the mechanism can be inferred by examining the effects of related cyclic peptides, such as tentoxin (B1683006). Tentoxin, a cyclic tetrapeptide, is a well-characterized inhibitor of CF1-ATPase in certain plant species. pnas.orgnih.gov

Chloroplast ATP synthase (cF1Fo) is a crucial enzyme in photophosphorylation, responsible for ATP synthesis. nih.gov It is composed of a membrane-embedded Fo motor and a soluble F1 head, also known as the coupling factor 1 (CF1). biorxiv.org The CF1 portion consists of three αβ heterodimers that form the catalytic sites. nih.gov The rotation of the central γ subunit within the α3β3 core, driven by the proton motive force, leads to conformational changes in the β subunits and subsequent ATP synthesis. nih.gov

Tentoxin exerts its inhibitory effect by binding to the CF1 portion of the ATP synthase. nih.gov Structural and kinetic studies have revealed that tentoxin binds at the interface between an α and a β subunit. pnas.orgnih.gov This binding is uncompetitive with respect to nucleotides. pnas.org The crystal structure of the tentoxin-inhibited CF1 complex shows that the inhibitor forms hydrogen bonds with Asp-83 of the catalytic β-subunit and establishes hydrophobic interactions with several residues in the adjacent α-subunit. pnas.org This interaction locks the catalytic site in a closed conformation, thereby blocking the conformational shifts necessary for ATP synthesis and hydrolysis. pnas.orgnih.gov

Interestingly, the interaction of tentoxin with CF1-ATPase can be complex, exhibiting both inhibition and overactivation depending on the concentration. nih.govnih.gov At lower concentrations, tentoxin binds to a high-affinity site, leading to inhibition of the enzyme. nih.gov However, at higher concentrations, it can bind to a second, low-affinity site, which paradoxically stimulates ATPase activity. pnas.orgnih.gov This dual effect highlights the intricate regulatory mechanisms of CF1-ATPase and the nuanced ways in which cyclic peptides can modulate its function.

The table below summarizes the key interactions of tentoxin with CF1-ATPase, which serves as a model for understanding how similar cyclic peptides might interact with this enzyme.

Interacting ComponentResidues/Subunits InvolvedConsequence of Interaction
High-Affinity Binding Site α-subunit, β-subunit (Asp-83)Inhibition of ATP synthesis and hydrolysis
Low-Affinity Binding Site CF1 ComplexStimulation of ATPase activity

Analysis of Cell Cycle Regulation Perturbations

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. It is broadly divided into four phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Transitions between these phases are controlled by checkpoints that monitor the integrity of the genome and the completion of critical events. Key regulators of the cell cycle include cyclins and cyclin-dependent kinases (CDKs). Different cyclin-CDK complexes are active during specific phases of the cell cycle, phosphorylating downstream targets to drive the cell from one phase to the next.

Compounds that interfere with cell cycle progression often do so by targeting these regulatory proteins or the processes they control. For instance, some molecules can induce cell cycle arrest at specific checkpoints, preventing the cell from proceeding to the next phase. This is a common mechanism of action for many anti-cancer agents.

For example, studies on other heterocyclic compounds have demonstrated their ability to induce cell cycle arrest. The compound 2-benzyl-10a-(1H-pyrrol-2-yl)-2,3-dihydropyrazino[1,2-a]indole-1,4,10(10aH)-trione (DHPITO) has been shown to arrest colorectal cancer cells at the G2/M phase. nih.govmdpi.com This arrest is mediated by the stabilization of microtubules, which are essential for the formation of the mitotic spindle during the M phase. nih.gov Similarly, the natural compound cynaroside (B7765609) has been found to induce G1 cell cycle arrest in colorectal cancer cells by downregulating the cell division cycle 25A (CDC25A) protein, a key activator of cyclin-CDK complexes. mdpi.com Furthermore, the protease inhibitor N-acetyl-L-leucinyl-L-leucinyl-L-norleucinal induces cell cycle arrest at the G1/S boundary by inhibiting the proteasome, leading to the accumulation of the tumor suppressor p53 and the CDK inhibitor p21. nih.gov

Given these examples, it is plausible that cyclo(dehydrophenylalanyl-L-leucyl) could also perturb cell cycle regulation through various mechanisms. These might include, but are not limited to:

Inhibition of Cyclin-Dependent Kinases: Direct or indirect inhibition of CDK activity would halt the cell cycle at specific checkpoints.

Modulation of Cyclin Levels: Interference with the synthesis or degradation of cyclins would disrupt the timely activation of CDKs. For instance, cyclin D1 levels are critical for the G1/S transition. nih.govnih.gov

Interaction with Microtubule Dynamics: Similar to DHPITO, the compound could affect microtubule polymerization or depolymerization, leading to arrest in the M phase.

Induction of DNA Damage Response: If the compound causes DNA damage, it would activate checkpoint pathways that arrest the cell cycle to allow for repair.

The table below outlines the key phases of the cell cycle and the potential points of interference for a bioactive compound.

Cell Cycle PhaseKey Regulatory EventsPotential for Perturbation
G1 Phase Growth, preparation for DNA synthesis, G1/S checkpointInhibition of cyclin D/CDK4/6, upregulation of CDK inhibitors (e.g., p21)
S Phase DNA replicationInhibition of DNA polymerases, induction of replication stress
G2 Phase Preparation for mitosis, G2/M checkpointInhibition of cyclin B/CDK1, interference with DNA damage repair
M Phase Mitosis (chromosome segregation)Disruption of microtubule dynamics, inhibition of the anaphase-promoting complex

Further research is necessary to elucidate the specific molecular targets of cyclo(dehydrophenylalanyl-L-leucyl) within the cell cycle machinery and to determine its precise effects on cell proliferation and division.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Potency

The biological activity of diketopiperazines is intrinsically linked to the nature and orientation of the amino acid side chains. In cyclo(dehydrophenylalanyl-L-leucyl), the isobutyl group of the leucine (B10760876) residue and the benzylidene group of the dehydrophenylalanine residue are the primary determinants of its interaction with biological macromolecules.

Studies on related diketopiperazines have shown that alterations in these side chains can dramatically affect biological potency. For instance, increasing the lipophilicity of the side chains can enhance activities such as tubulin polymerization inhibition. The introduction of hydrophobic groups into the aromatic ring of phenylalanine analogues has been shown to be favorable for binding affinity to certain protein targets. frontiersin.org

Furthermore, the substitution on the nitrogen atoms of the diketopiperazine ring can also modulate activity. While cyclo(dehydrophenylalanyl-L-leucyl) itself is unsubstituted on the nitrogens, related DKP structures have been modified at these positions, often leading to altered biological profiles.

Stereochemical Influence on Activity Profiles

Stereochemistry is a critical determinant of biological activity in diketopiperazines. The rigid backbone of the DKP core projects the amino acid side chains in specific spatial orientations, and even subtle changes in stereochemistry can lead to vastly different biological effects. nih.gov

For the saturated analogue, cyclo(phenylalanyl-leucyl), different stereoisomers (e.g., LL, LD, DL, DD) have been shown to exhibit distinct biological activities. For example, in a study on cyclo(Leu-Phe) stereoisomers, variations in antimicrobial activity against Staphylococcus aureus were observed, with cyclo(D-Leu-L-Phe) showing slightly higher potency in some cases.

While specific data for the stereoisomers of cyclo(dehydrophenylalanyl-L-leucyl) is limited, it is reasonable to extrapolate that the configuration at the L-leucine chiral center, in conjunction with the geometry of the dehydrophenylalanine double bond (Z or E), would significantly impact its biological activity. The precise orientation of the isobutyl and benzylidene groups will dictate the molecule's ability to fit into and interact with specific binding pockets of target proteins.

Importance of Dehydrogenation for Specific Biological Activities

The α,β-dehydrogenation in the phenylalanine residue is a key structural feature of cyclo(dehydrophenylalanyl-L-leucyl). This double bond introduces conformational rigidity and planarity to a significant portion of the molecule. This planarity can be crucial for intercalation into DNA or for flat-stacking interactions with aromatic residues in a protein's active site.

The presence of a double bond has been noted as important for the antiviral activity in other diketopiperazine derivatives. nih.gov The electron-withdrawing nature of the carbonyl group conjugated to the double bond in the dehydrophenylalanine residue also influences the electronic distribution of the entire system, which can affect its reactivity and binding properties. The conformationally constraining property of a dehydrophenylalanine residue has been observed to induce folded conformations in peptides, which can be a prerequisite for certain biological activities.

Comparative Analysis with Dihydro Analogues and Other Diketopiperazines

A direct comparison between cyclo(dehydrophenylalanyl-L-leucyl) and its saturated counterpart, cyclo(phenylalanyl-L-leucyl), is essential for understanding the role of the double bond. While specific comparative studies are not widely available in the public domain, we can infer some general principles from related compounds.

The introduction of a double bond generally increases the rigidity of the molecule. This can lead to a more defined conformation, which may result in higher binding affinity for a specific target if the conformation is optimal for binding. However, this rigidity can also be detrimental if it prevents the molecule from adopting a necessary induced-fit conformation.

When compared to other diketopiperazines, the biological activity of cyclo(dehydrophenylalanyl-L-leucyl) would be highly dependent on the specific assay. For instance, proline-containing diketopiperazines like cyclo(L-Leu-L-Pro) have demonstrated significant antifungal and quorum sensing inhibitory activities. nih.govnih.gov The structural differences between the pyrrolidine (B122466) ring of proline and the benzylidene group of dehydrophenylalanine would lead to different biological targets and potencies.

Computational and Theoretical Approaches

Molecular Dynamics Simulations of Compound-Target Interactions

The general process for simulating the interaction of this compound with a potential protein target would involve:

System Setup: A three-dimensional model of cyclo(dehydrophenylalanyl-L-leucyl) would be placed in a simulation box with a potential protein target. The system would be solvated with explicit water molecules to mimic physiological conditions. medchemexpress.com

Force Field Application: A suitable force field (e.g., AMBER, GROMOS) would be chosen to define the potential energy of the system, describing the interactions between all atoms.

Simulation Run: The simulation would be run for a sufficient time (nanoseconds to microseconds) to observe the binding or unbinding events and the conformational changes in both the peptide and the protein.

Analysis: The resulting trajectory would be analyzed to understand the binding mode, identify key interacting residues, calculate binding free energies, and observe the dynamic behavior of the complex.

These simulations could reveal crucial information about the stability of the compound-target complex, the role of specific amino acid residues in binding, and the conformational changes that occur upon interaction.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of molecules, which govern their reactivity and interactions. For cyclo(dehydrophenylalanyl-L-leucyl), these calculations can elucidate:

Molecular Orbitals: The distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the molecule's susceptibility to nucleophilic and electrophilic attack.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can reveal regions of positive and negative potential, which are crucial for understanding non-covalent interactions like hydrogen bonding and electrostatic interactions with a target molecule.

Charge Distribution: Calculating the partial charges on each atom can provide a more detailed picture of the molecule's polarity and its ability to participate in electrostatic interactions.

While specific DFT studies on cyclo(dehydrophenylalanyl-L-leucyl) are not extensively documented, the planarity of the α,β-dehydrophenylalanine residue, as confirmed by crystallographic studies, suggests a unique electronic distribution that could be a key feature in its biological activity. researchgate.net

In Silico Screening for Potential Biological Targets

In silico virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov While no specific in silico screening studies using cyclo(dehydrophenylalanyl-L-leucyl) as a query molecule have been reported, its defined structure makes it a suitable candidate for such approaches.

Potential virtual screening strategies could include:

Pharmacophore-Based Screening: A pharmacophore model could be developed based on the known structural features of cyclo(dehydrophenylalanyl-L-leucyl), such as its hydrogen bond donors and acceptors, and the hydrophobic regions of the phenyl and isobutyl side chains. This model could then be used to screen databases of known protein structures to identify potential binding partners.

Molecular Docking: The three-dimensional structure of cyclo(dehydrophenylalanyl-L-leucyl) could be docked into the binding sites of a panel of biological targets to predict the binding affinity and pose. This could help to prioritize potential targets for further experimental validation.

These computational screening methods offer a time- and cost-effective approach to generate hypotheses about the potential biological targets of cyclo(dehydrophenylalanyl-L-leucyl). nih.gov

Prediction of Conformational Preferences and Flexibility

The three-dimensional conformation of a cyclic peptide is a critical determinant of its biological activity. The conformational preferences of cyclo(dehydrophenylalanyl-L-leucyl) have been investigated using X-ray crystallography.

The crystal structure of cyclo(l-leucyl-α,β-dehydrophenylalanine) reveals that the diketopiperazine ring is not perfectly planar. researchgate.net It adopts a very flat chair conformation, with the Cα atoms displaced by 0.07 Å on each side of the mean plane formed by the other four atoms of the ring. researchgate.net The α,β-dehydrophenylalanine (ΔPhe) residue maintains its planarity but deviates from the standard conformations observed in its linear counterparts. researchgate.net

The molecules in the crystal lattice form linear chains through pairwise N-H···O hydrogen bonds. Weaker C-H···O interactions link these chains together to create a three-dimensional network. researchgate.net

Conformational Parameters of cyclo(dehydrophenylalanyl-L-leucyl) from X-ray Crystallography
ParameterValueReference
Diketopiperazine Ring ConformationFlat Chair researchgate.net
Cα Displacement from Mean Plane0.07 Å researchgate.net
Primary Intermolecular InteractionN-H···O Hydrogen Bonds researchgate.net

Analytical Strategies for Research Applications

Chromatographic Separation Techniques (HPLC, GC-MS) for Research Samples

Chromatographic methods are indispensable for the purification and analysis of cyclo(dehydrophenylalanyl-L-leucyl) from complex mixtures such as synthetic reaction products or biological extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools employed for this purpose.

Reversed-phase HPLC (RP-HPLC) is a commonly established method for the separation of diketopiperazines (DKPs). kit.edu This technique separates compounds based on their hydrophobicity. For DKPs, C18 columns are frequently used, and separation is achieved by running a gradient of an organic solvent (like methanol (B129727) or acetonitrile) mixed with water. kit.edunih.gov The detection of the compound is typically performed using a UV detector, with wavelengths set around 210 nm, where the peptide bond absorbs. kit.edunih.gov The efficiency of the separation allows for the resolution of the target compound from its linear dipeptide precursor or other related impurities. kit.edu Methodical development can achieve baseline separation in under 15 minutes, making it suitable for high-throughput screening. kit.edu

Gas Chromatography-Mass Spectrometry (GC-MS) serves as another robust technique, particularly for volatile and thermally stable compounds. While direct analysis of peptides by GC-MS can be challenging due to their low volatility, derivatization can be employed. However, for some cyclic dipeptides, direct analysis is possible. GC-MS combines the separation power of gas chromatography with the detection specificity of mass spectrometry, enabling the identification of compounds like proline-based cyclodipeptides in complex samples. nih.gov

The selection between HPLC and GC-MS often depends on the sample matrix, the required sensitivity, and whether the primary goal is purification (preparative HPLC) or identification and quantification (analytical HPLC and GC-MS).

Table 1: Example HPLC Parameters for Diketopiperazine Separation

ParameterConditionReference
Column C18 octadecyl bonded silica (B1680970) (ODS) nih.gov
Mobile Phase Methanol/Acetonitrile/Water mixture kit.edunih.gov
Detection Wavelength 210 nm, 260 nm, 280 nm nih.gov
Column Temperature 40°C nih.gov
Analysis Time < 15 minutes kit.edu

Advanced Spectroscopic Methods for Quantitative and Qualitative Analysis in Biological Matrices

Once cyclo(dehydrophenylalanyl-L-leucyl) is isolated, or for its direct detection in biological fluids and tissues, advanced spectroscopic methods are employed for structural elucidation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the qualitative analysis of the compound's structure. 1H and 13C NMR experiments provide detailed information about the chemical environment of each atom in the molecule. mdpi.com For peptides containing a dehydrophenylalanine residue, NMR is crucial for determining the geometry (Z or E) of the double bond, as the chemical shifts and coupling constants are sensitive to the isomeric form. mdpi.com Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal the three-dimensional conformation of the diketopiperazine ring and the orientation of its side chains in solution. nih.gov

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is the method of choice for both qualitative and highly sensitive quantitative analysis in complex biological matrices. nih.gov Electrospray ionization (ESI) is a soft ionization technique that allows the intact molecule to be transferred into the gas phase as an ion (e.g., [M+H]+). nih.gov High-resolution mass spectrometry can determine the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions, which provides structural information and enhances specificity for quantification. A quantitative and simultaneous analytical method for 31 different DKPs has been developed using LC-MS/MS, demonstrating its power for detailed analysis. nih.govtandfonline.com

Table 2: Predicted Mass Spectrometry Data for cyclo(dehydrophenylalanyl-L-leucyl)

Adductm/z (mass-to-charge ratio)Predicted Collision Cross Section (CCS) Ų
[M+H]⁺259.14412162.2
[M+Na]⁺281.12606167.8
[M-H]⁻257.12956162.8
[M+K]⁺297.10000162.0
[M+H-H₂O]⁺241.13410154.0

Data sourced from PubChem. uni.lu

Isotopic Labeling for Metabolic and Mechanistic Tracing

Isotopic labeling is a powerful strategy to trace the metabolic fate of cyclo(dehydrophenylalanyl-L-leucyl) and to elucidate the mechanistic details of its biosynthesis or mode of action. youtube.com This approach involves introducing atoms with a non-natural isotopic abundance (e.g., ¹³C, ¹⁵N, or ²H) into the molecule.

For metabolic studies, cells or organisms can be cultured in media containing isotopically labeled precursors, such as ¹³C-labeled L-phenylalanine or L-leucine. youtube.com These labeled amino acids are then incorporated into cyclo(dehydrophenylalanyl-L-leucyl) through the organism's biosynthetic machinery. By using mass spectrometry to track the mass shift corresponding to the incorporated heavy isotopes, researchers can follow the compound's absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. This technique provides a reliable measure of metabolism within complex cell communities. youtube.com

For mechanistic studies, isotopic labeling can help identify the enzymatic steps in a biosynthetic pathway. nih.gov For instance, by providing labeled substrates to enzymes believed to be involved in the compound's formation, such as cyclodipeptide synthases (CDPSs), and analyzing the products, the specific function and mechanism of these enzymes can be confirmed. nih.govnih.gov This is crucial for understanding how the unique dehydrophenylalanine residue is formed and incorporated into the diketopiperazine scaffold. This method has been instrumental in characterizing the diverse tailoring reactions, including methylation and prenylation, that modify DKP scaffolds in nature. nih.gov

Future Research Directions

Exploration of Undiscovered Biosynthetic Enzymes and Genetic Clusters

The biosynthesis of cyclo(dehydrophenylalanyl-L-leucyl) likely involves a sophisticated enzymatic machinery. While the general pathways for cyclodipeptide synthesis through cyclodipeptide synthases (CDPSs) and non-ribosomal peptide synthetases (NRPSs) are known, the specific enzymes responsible for the creation of this particular dipeptide, especially the introduction of the dehydrophenylalanyl residue, remain to be elucidated. nih.govnih.govresearchgate.net

Future research should focus on identifying and characterizing the complete biosynthetic gene cluster responsible for its production in organisms such as the endophytic Bacillus species where it has been found. nih.gov This would involve genome mining and heterologous expression of candidate gene clusters. nih.gov A key area of interest is the identification of the tailoring enzyme, likely a cyclic dipeptide oxidase, responsible for the desaturation of a phenylalanine precursor to form the α,β-dehydro-moiety. nih.govresearchgate.net Understanding the substrate specificity and catalytic mechanism of this enzyme could be instrumental for biocatalytic applications. nih.gov Furthermore, a comprehensive study of the regulatory elements within the gene cluster will be crucial for optimizing the production of cyclo(dehydrophenylalanyl-L-leucyl) and its derivatives through metabolic engineering.

Design and Synthesis of Novel Analogues with Tuned Activities

The diketopiperazine (DKP) scaffold of cyclo(dehydrophenylalanyl-L-leucyl) serves as a privileged structure for the design of new bioactive molecules. nih.gov The constrained conformation of the DKP ring provides a rigid backbone that can be systematically modified to explore structure-activity relationships (SAR). nih.govnih.govnih.gov

Future synthetic efforts should be directed towards the creation of a library of analogues. This could involve:

Modification of the Leucine (B10760876) Side Chain: Introducing different alkyl or functionalized side chains in place of the isobutyl group of leucine to probe the impact on antimicrobial potency and spectrum.

Substitution of the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the dehydrophenylalanine residue to modulate its electronic properties and potential interactions with biological targets.

Stereochemical Variations: Synthesizing diastereomers of the parent compound to understand the stereochemical requirements for its biological activity.

Introduction of Non-canonical Amino Acids: Incorporating other α,β-dehydroamino acids or unnatural amino acids to enhance proteolytic stability and explore novel biological activities. nih.govbyu.edumdpi.com

These synthetic endeavors, coupled with detailed biological evaluation, will be critical in developing analogues with improved potency, selectivity, and pharmacokinetic properties. byu.edunih.govnih.govrsc.org

Comprehensive Elucidation of Off-Target Effects in Biological Systems

A critical aspect of drug development is the identification and characterization of off-target effects. While cyclo(dehydrophenylalanyl-L-leucyl) has demonstrated antimicrobial activity, its broader biological profile remains largely unknown. Future research must undertake a comprehensive assessment of its potential interactions with other cellular targets to ensure its safety and specificity.

Methodologies for identifying off-target effects include:

Affinity-Based Probe Approaches: Designing and synthesizing probes derived from cyclo(dehydrophenylalanyl-L-leucyl) to pull down interacting proteins from cell lysates. rsc.org

Computational Prediction: Utilizing in silico tools to predict potential binding partners based on the compound's structure. mdpi.com

Phenotypic Screening: Assessing the compound's effects on a wide range of cell lines and biological assays to identify unexpected activities.

Genome-wide Screening Techniques: Employing methods like DISCOVER-Seq or GUIDE-seq in relevant model organisms or cell lines to identify any unintended genomic alterations, although these are more relevant for gene-editing technologies. sciencedaily.comnih.gov

A thorough understanding of the off-target profile of cyclo(dehydrophenylalanyl-L-leucyl) will be essential for its advancement as a therapeutic lead and for interpreting its biological activity. nih.govacs.org

Development of Advanced Computational Models for Predictive Biology

Computational modeling and simulation are powerful tools for accelerating drug discovery and understanding molecular interactions. For cyclo(dehydrophenylalanyl-L-leucyl), the development of advanced computational models can provide valuable insights into its behavior and guide experimental work.

Future computational research should focus on:

Conformational Analysis: Performing detailed molecular dynamics simulations to understand the conformational landscape of the molecule in different environments, such as in solution and in the presence of lipid bilayers.

Target Docking and Binding Free Energy Calculations: Using molecular docking and more rigorous methods like free energy perturbation to predict and rank potential biological targets.

Quantum Mechanical Studies: Employing quantum mechanics to investigate the electronic structure of the dehydrophenylalanine residue and its role in reactivity and target interactions.

De Novo Design of Binders: Utilizing computational frameworks to design novel cyclic peptide binders based on the cyclo(dehydrophenylalanyl-L-leucyl) scaffold for specific biological targets. biorxiv.orgbiorxiv.org

These computational approaches will not only aid in the rational design of more potent and selective analogues but also contribute to a deeper understanding of the molecular basis of the compound's activity.

Role in Chemical Biology Probe Development

The rigid and synthetically accessible scaffold of cyclo(dehydrophenylalanyl-L-leucyl) makes it an excellent starting point for the development of chemical probes to investigate biological processes. nih.govrsc.orgncl.ac.uknih.gov Chemical probes are essential tools for target identification, validation, and imaging.

Future directions in this area include:

Activity-Based Probes: Incorporating reactive groups onto the cyclodipeptide scaffold that can covalently label specific enzymes or receptors, allowing for their identification and characterization.

Fluorescent Probes: Attaching fluorophores to the molecule to visualize its localization and dynamics within cells and tissues.

Affinity Probes: Immobilizing the compound on a solid support to facilitate the isolation and identification of its binding partners. rsc.org

Dimerization Probes: Linking two molecules of cyclo(dehydrophenylalanyl-L-leucyl) or its analogues to induce or stabilize protein-protein interactions. rsc.org

The development of such probes will not only advance our understanding of the specific targets of cyclo(dehydrophenylalanyl-L-leucyl) but also provide valuable tools for the broader chemical biology community. nih.gov

Q & A

Q. What are the validated synthetic routes and purification strategies for cyclo(dehydrophenylalanyl-L-leucyl)?

Cyclic dipeptides like cyclo(dehydrophenylalanyl-L-leucyl) are typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase cyclization. Key steps include protecting group selection (e.g., Fmoc/t-Bu), coupling efficiency optimization, and cyclization under high-dilution conditions to prevent oligomerization. Purification often employs reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water with 0.1% TFA. Post-purification, structural validation via LC-MS (for molecular weight confirmation) and 2D-NMR (for stereochemical analysis) is critical .

Q. Which spectroscopic and computational methods are most effective for structural characterization of cyclo(dehydrophenylalanyl-L-leucyl)?

Vibrational spectroscopy (FTIR, Raman) combined with density functional theory (DFT) simulations can resolve backbone conformations and hydrogen-bonding patterns. X-ray crystallography is ideal for solid-state structural elucidation, while solution-state dynamics are studied via NMR (e.g., NOESY for proximity correlations). For electronic structure analysis, valence photoelectron spectroscopy paired with automated conformer sampling (via tight-binding simulations) provides insights into energy levels and conformer populations .

Q. How should researchers design bioactivity assays to evaluate cyclo(dehydrophenylalanyl-L-leucyl)?

Use a tiered approach:

  • Primary screens : High-throughput assays (e.g., microbial growth inhibition for antimicrobial activity).
  • Secondary validation : Dose-response curves (IC50/EC50) with appropriate controls (e.g., cyclo(L-Pro-L-Val) as a reference ).
  • Mechanistic studies : Fluorescence-based binding assays or surface plasmon resonance (SPR) to assess target interactions. Ensure reproducibility by repeating experiments across biological replicates and using standardized protocols .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for cyclo(dehydrophenylalanyl-L-leucyl) be systematically addressed?

Contradictions may arise from variations in compound purity, assay conditions (e.g., pH, solvent), or cellular models. Mitigate these by:

  • Validating purity (>98% via HPLC) and stereochemistry (circular dichroism).
  • Replicating experiments under standardized conditions (e.g., ISO guidelines).
  • Applying meta-analysis frameworks to reconcile data across studies, focusing on effect sizes rather than isolated p-values .

Q. What computational strategies are recommended to model cyclo(dehydrophenylalanyl-L-leucyl)’s interaction with biological targets?

Molecular dynamics (MD) simulations using AMBER or CHARMM force fields can predict binding modes and stability. Dock the compound into target pockets (e.g., using AutoDock Vina) and validate with free-energy perturbation (FEP) calculations. For electronic interactions, time-dependent DFT (TD-DFT) models photophysical properties relevant to photodynamic therapy applications .

Q. What experimental controls are critical when studying cyclo(dehydrophenylalanyl-L-leucyl)’s stability under physiological conditions?

Include:

  • Degradation controls : Incubate the compound in PBS or serum at 37°C, monitoring stability via LC-MS over 24–72 hours.
  • Enzymatic resistance : Test against proteases (e.g., trypsin) to assess peptide bond resilience.
  • Temperature/pH variants : Compare stability across pH 2–10 and temperatures (4–50°C) to identify optimal storage conditions .

Q. How can researchers resolve conflicting conformational data between solid-state and solution-phase studies?

Solid-state structures (X-ray) may differ from solution (NMR) due to crystal packing effects. Use variable-temperature NMR to probe flexibility in solution. Complement with cryo-electron microscopy (cryo-EM) for near-native state imaging. Cross-validate using circular dichroism (CD) to track secondary structure changes under varying solvents .

Q. What strategies improve the yield of cyclo(dehydrophenylalanyl-L-leucyl) in large-scale synthesis?

Optimize cyclization via microwave-assisted synthesis to reduce reaction time and improve efficiency. Use flow chemistry for precise control of dilution rates. Post-cyclization, employ continuous chromatography (e.g., simulated moving bed) for scalable purification. Monitor intermediates in real-time using in-line FTIR or Raman spectroscopy .

Methodological Frameworks

How can the FINER criteria be applied to formulate research questions on cyclo(dehydrophenylalanyl-L-leucyl)?

Ensure questions are:

  • Feasible : Access to synthetic tools (e.g., SPPS) and analytical instruments (HPLC-MS).
  • Interesting : Focus on understudied bioactivities (e.g., immunomodulation ).
  • Novel : Explore unique structural features (e.g., dehydrophenylalanyl’s rigidity).
  • Ethical : Adhere to biosafety guidelines for in vivo testing.
  • Relevant : Align with therapeutic gaps (e.g., antibiotic resistance) .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50/EC50. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high variability, employ Bayesian hierarchical models to account for inter-experiment variability. Open-source tools like GraphPad Prism or R/Bioconductor packages are recommended .

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cyclo(dehydrophenylalanyl-L-leucyl)

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